Cas no 2229548-15-4 (3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid)

3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid is a specialized organic compound with significant synthetic utility. This compound exhibits unique reactivity in organic synthesis, facilitating the formation of complex molecules through selective substitutions. Its bromo and methoxy substituents contribute to its versatile synthetic potential, while the carboxylic acid group serves as a key functional group for further derivatization. The product's structural diversity makes it a valuable building block in various chemical reactions.
3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid structure
2229548-15-4 structure
Product Name:3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid
CAS No:2229548-15-4
MF:C8H9BrO4S
MW:281.123660802841
CID:5860978
PubChem ID:165675844
Update Time:2025-07-23

3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid
    • EN300-1917623
    • 2229548-15-4
    • Inchi: 1S/C8H9BrO4S/c1-13-8-5(9)2-4(14-8)3-6(10)7(11)12/h2,6,10H,3H2,1H3,(H,11,12)
    • InChI Key: JZSHPPBWAASKEV-UHFFFAOYSA-N
    • SMILES: BrC1=C(OC)SC(=C1)CC(C(=O)O)O

Computed Properties

  • Exact Mass: 279.94049g/mol
  • Monoisotopic Mass: 279.94049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 95Ų

3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid Pricemore >>

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Additional information on 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid

Introduction to 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid (CAS No. 2229548-15-4)

3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229548-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromo substituent at the 4-position and a methoxy group at the 5-position of the thiophene ring, along with a hydroxylated side chain, contribute to its unique chemical properties and biological relevance.

The synthesis and characterization of 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid have been subjects of extensive studies due to its promising pharmacological effects. The thiophene core is a key structural motif found in numerous bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, such as the bromo group, into the thiophene ring often enhances the metabolic stability and binding affinity of the compound towards biological targets. Similarly, the methoxy group can influence the electronic properties of the ring, thereby modulating its interactions with enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, thiophene derivatives have shown remarkable potential in addressing various diseases, including neurodegenerative disorders and infectious diseases. The hydroxyl group in 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid not only contributes to its solubility but also serves as a site for further functionalization, enabling the creation of more complex derivatives with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its reported activity as a modulator of certain signaling pathways implicated in disease progression. For instance, studies have suggested that derivatives of this class may interfere with inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, the structural similarity to known pharmacophores has prompted investigations into its potential as an antitumor agent. Preliminary in vitro studies have indicated that 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid exhibits inhibitory effects on several cancer cell lines by disrupting critical cellular processes such as proliferation and apoptosis.

The role of bromo and methoxy substituents in enhancing bioactivity has been well-documented in medicinal chemistry literature. These groups are often introduced during drug design to improve binding interactions with biological targets. The bromo atom, being electron-withdrawing, can increase the electrophilicity of certain positions on the thiophene ring, making it more susceptible to nucleophilic attack by biological molecules. On the other hand, the methoxy group can stabilize negative charges through resonance effects, thereby influencing the compound's reactivity and selectivity.

Recent advances in computational chemistry have further facilitated the exploration of 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid's potential applications. Molecular docking simulations have been employed to predict its binding affinity to various protein targets, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts by allowing researchers to screen large libraries of derivatives efficiently. As a result, several analogs with improved potency and selectivity have been identified, paving the way for further optimization.

The hydroxylated side chain in this compound also plays a crucial role in determining its pharmacokinetic properties. The presence of a polar hydroxyl group enhances water solubility, which is essential for oral bioavailability and tissue distribution. Moreover, this group can participate in hydrogen bonding interactions with biological targets, increasing binding affinity and stability. Such structural features make 3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid a promising candidate for further development into a therapeutic agent.

In conclusion,3-(4-bromo-5-methoxythiophen-2-yl)-2-hydroxypropanoic acid (CAS No. 2229548-15-4) represents a significant advancement in pharmaceutical research due to its unique structural features and demonstrated biological activities. The combination of a thiophene core with strategic substituents such as bromo, methoxy, and hydroxyl groups provides a versatile scaffold for designing novel drugs targeting various diseases. Ongoing studies continue to uncover new applications for this compound, underscoring its importance in modern medicinal chemistry.

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